molecular formula C15H13ClN2O2 B8529181 NSC 266183 CAS No. 5900-48-1

NSC 266183

Cat. No.: B8529181
CAS No.: 5900-48-1
M. Wt: 288.73 g/mol
InChI Key: AWSGAAUIGPHERF-UHFFFAOYSA-N
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Description

NSC 266183 is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a chloro, hydroxy, methyl, and phenyl substituent, making it a unique molecule with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 266183 typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the reaction of 2-aminobenzamide with substituted benzaldehydes under acidic or basic conditions, followed by cyclization to form the quinazolinone core. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

NSC 266183 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with a carbonyl group.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 266183 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinazolin-2-one: Lacks the chloro, methyl, and phenyl substituents.

    6-chloro-4-hydroxyquinazolin-2-one: Lacks the methyl and phenyl substituents.

    4-hydroxy-3-methylquinazolin-2-one: Lacks the chloro and phenyl substituents.

Uniqueness

NSC 266183 is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties. The presence of the chloro, hydroxy, methyl, and phenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

CAS No.

5900-48-1

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

6-chloro-4-hydroxy-3-methyl-4-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C15H13ClN2O2/c1-18-14(19)17-13-8-7-11(16)9-12(13)15(18,20)10-5-3-2-4-6-10/h2-9,20H,1H3,(H,17,19)

InChI Key

AWSGAAUIGPHERF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC2=C(C1(C3=CC=CC=C3)O)C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 100 g (0.43 mole) of 2-amino-5-chlorobenzophenone and 40 g (0.7 mole) of methyl isocyanate in 300 ml of methylene chloride was refluxed for two days and then cooled. The solid portion of the reaction mixture was collected on a filter and washed with methylene chloride to give 119.8 g (96% yield) of 6-chloro-3,4-dihydro-4-hydroxy-3-methyl-4-phenyl-2(1H)-quinazolinone as a white crystalline powder: mp 296°-298° (dec); 1H nmr (DMSO-d6), δ 2.66 ppm (s, 3H), 6.8-7.6 ppm (m, 8H) and 10.0 ppm (s, NH); 13C nmr (DMSO-d6) δ 86.6 ppm (for COH) and 151.4 ppm (for NHCO).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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